molecular formula C16H17NO3 B1289851 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone CAS No. 75665-73-5

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

Cat. No.: B1289851
CAS No.: 75665-73-5
M. Wt: 271.31 g/mol
InChI Key: ODOYPGHNQKAPBX-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a methoxy group attached to a phenyl ring

Scientific Research Applications

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to convert the nitro group to an amine. Subsequent steps may involve bromination and other functional group transformations .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This often involves the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(2-Amino-4-methoxyphenyl)ethanone
  • 1-(2-Amino-4-(benzyloxy)phenyl)ethanone
  • 1-(2-Amino-5-methoxyphenyl)ethanone

Uniqueness: 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

1-(2-amino-5-methoxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(18)13-8-15(19-2)16(9-14(13)17)20-10-12-6-4-3-5-7-12/h3-9H,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOYPGHNQKAPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627445
Record name 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75665-73-5
Record name 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone (3.6 g, 12 mmol), iron powder (4.5 g) and ammonium formate (5.5 g) in toluene (50 mL) and water (50 mL) was heated at reflux temp. for 2 days with stirring. To this mixture was added EtOAc (100 mL), stirred for 20 minutes, the solid was filtered through a celite bed and washed with EtOAc (150 mL). The EtOAc layer was separated from the filtrate solution, washed with water (2×100 mL), dried over MgSO4 and concentrated in vacuo to afford the product (2.80 g, 86%) as a beige-colored solid. 1H NMR (CDCl3) δ 7.41-7.30 (m, 5H), 7.13 (s, 1H), 6.15 (br s, 2H), 6.10 (s, 1H), 5.13 (s, 2H), 3.84 (s, 3H), 2.51 (s, 3H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

A mixture of iron powder (27 g, 0.48 g atoms), ammonium formate (31 g, 500 mmol), 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone (36 g, 120 mmol), toluene (500 mL) and water (500 mL) was heated to reflux overnight. The mixture was filtered through celite and washed with ethyl acetate. The combined organic layers were washed with water and brine. The organic layer was dried over Na2SO4 and concentrated to afford 1-(2-amino-4-benzyloxy-5-methoxyphenyl)ethanone (29.3 g, 90%). 1H NMR (CDCl3): δ 7.41-7.30 (m, 5H), 7.13 (s, 1H), 6.16 (br s, 2H), 6.10 (s, 1H), 5.13 (s, 2H), 3.83 (s, 3H), 2.51 (s, 3H). LC/MS (M+H=272).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A Mixture of iron powder (477 mmol, 27 g), ammonium acetate (500 mmol, 31.g), 1-(4-Benzyloxy-5-methoxy-2-nitro-phenyl)-ethanone (120 mmol, 36 g), toluene (500 ml) and water (500 ml) was refluxed overnight, or until completion. The mixture was filtered through celite and washed with EtOAc. The organic layer washed with water and Sat. NaCl, dried over Na2SO4, and concentrated to afford the product, 90%. 1H NMR (CDCl3): 7.408-7.298 (5H, m), 7.130 (1H, s), 6.155 (2H, br), 6.104 (1H, s), 5.134 (2H, s), 3.834 (3H, s), 2.507 (3H, s). LC/MS (M+1=272).
Quantity
500 mmol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(4-Hydroxy-3-methoxyphenyl)-1-ethanone (20 g), potassium carbonate (18.3 g), tetra-n-butylammonium iodide (4.45 g), and benzyl bromide (17.3 ml) were dissolved in N,N-dimethylformamide (300 ml), and a reaction was allowed to proceed at 100° C. for one hr. The solvent was removed by distillation under the reduced pressure, and water was added to the residue, followed by extraction with ethyl acetate. The ethyl acetate layer was dried over sodium sulfate. Next, the solvent was removed by distillation under the reduced pressure. The residue and fuming nitric acid (12.47 ml) were dissolved in acetic acid (120 ml), and a reaction was allowed to proceed at room temperature for 2 hr. The reaction solution was neutralized at 0° C. by the addition of an aqueous sodium hydroxide solution, followed by extraction with chloroform. The chloroform layer was then dried over sodium sulfate. Next, the solvent was removed by distillation under the reduced pressure. The residue was dissolved in ethanol (1160 ml) and water (120 ml) with heating. Ammonium chloride (19.2 g) and zinc (101.7 g) were added thereto. The mixture was heated under reflux for 3 hr. The reaction solution was filtered through Celite, followed by washing with chloroform/methanol (3/1). The solvent was removed by distillation under the reduced pressure, and the residue was made alkaline with an aqueous sodium hydroxide solution, and the alkaline solution was extracted with chloroform. The chloroform layer was dried over sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by chromatography on silica gel by development with chloroform/ethyl acetate (10/1) to give 24.95 g (yield 77%) of the title compound (3 steps).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
catalyst
Reaction Step One
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone
Reactant of Route 5
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

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